molecular formula C22H17N5O B13111137 (2,4-Di(4-pyridinyl)-5H-pyrimido(5,4-b)indol-5-yl)methyl methyl ether CAS No. 40899-96-5

(2,4-Di(4-pyridinyl)-5H-pyrimido(5,4-b)indol-5-yl)methyl methyl ether

Cat. No.: B13111137
CAS No.: 40899-96-5
M. Wt: 367.4 g/mol
InChI Key: RGXJALGKBZWWMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-Di(4-pyridinyl)-5H-pyrimido(5,4-b)indol-5-yl)methyl methyl ether is a synthetic small molecule based on the pyrimido[5,4-b]indole scaffold, a chemotype identified for its potent immunomodulatory activity. Compounds featuring this core structure have been established in scientific literature as non-lipid-like activators of the Toll-like Receptor 4 (TLR4) pathway . TLR4 is a key pattern-recognition receptor in the innate immune system, and its targeted activation is a significant strategy in immunotherapy and vaccine adjuvant development . The specific research value of this derivative lies in its structural configuration, which is hypothesized to enhance binding affinity and potency at the interface of the TLR4/MD-2 complex. The presence of the 4-pyridinyl substituents is a key structural feature designed to promote additional interactions within this binding site, potentially leading to a more robust and specific immune response. As a research tool, this compound is valuable for investigating TLR4-mediated signaling, studying the downstream production of cytokines and chemokines such as IL-6 and IP-10, and for the development of novel vaccine adjuvants and immunotherapeutics . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to consult the primary literature on pyrimido[5,4-b]indoles for detailed structure-activity relationship (SAR) trends and mechanistic insights .

Properties

CAS No.

40899-96-5

Molecular Formula

C22H17N5O

Molecular Weight

367.4 g/mol

IUPAC Name

5-(methoxymethyl)-2,4-dipyridin-4-ylpyrimido[5,4-b]indole

InChI

InChI=1S/C22H17N5O/c1-28-14-27-18-5-3-2-4-17(18)20-21(27)19(15-6-10-23-11-7-15)25-22(26-20)16-8-12-24-13-9-16/h2-13H,14H2,1H3

InChI Key

RGXJALGKBZWWMQ-UHFFFAOYSA-N

Canonical SMILES

COCN1C2=CC=CC=C2C3=C1C(=NC(=N3)C4=CC=NC=C4)C5=CC=NC=C5

Origin of Product

United States

Preparation Methods

Construction of the Pyrimido[5,4-b]indole Core

  • The synthesis typically starts from substituted pyrrole or indole derivatives, which are cyclized and functionalized to form the fused pyrimidoindole ring system.
  • For example, H-pyrrole-2-carboxylate derivatives can be reacted with isothiocyanates to form thiourea intermediates, followed by acid-catalyzed ring closure to yield pyrrolo[3,2-d]pyrimidines, which are closely related heterocycles.
  • Alkylation and further functional group transformations on these intermediates lead to the desired pyrimidoindole scaffold.

Formation of the Methyl Ether at Position 5

  • The methyl ether moiety at the 5-position is typically introduced by methylation of the corresponding hydroxymethyl precursor.
  • This can be achieved by reacting the 5-hydroxymethyl derivative with methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.
  • The methylation step is critical and must be controlled to avoid over-alkylation or side reactions.

Detailed Preparation Methodology

The following steps summarize a plausible synthetic route based on reported methodologies for related pyrimidoindole derivatives:

Step Reaction Type Reagents/Conditions Outcome/Intermediate
1 Formation of pyrrole intermediate Reaction of 3-cyano-2-butanone with glycine ethyl ester, followed by base-catalyzed ring closure (NaOEt in EtOH) Dimethylpyrrole intermediate
2 Thiourea formation Reaction of pyrrole intermediate with phenyl isothiocyanate in refluxing ethanol Thiourea intermediate
3 Acid-catalyzed ring closure Treatment with acid to cyclize to 2-thioxo-pyrrolo[3,2-d]pyrimidine Pyrimidine ring closure
4 Alkylation Alkylation of thioxo function with chloroacetic acid 2-mercaptoacetic acid derivative
5 Amide formation Condensation with cyclohexylamine catalyzed by HATU N-cyclohexyl acetamide derivative
6 N5-methylation Reaction with sodium hydride followed by methyl iodide N5-methyl derivative (methylated heterocycle)
7 Introduction of pyridinyl groups Cross-coupling or nucleophilic substitution at positions 2 and 4 2,4-Di(4-pyridinyl) substituted derivative
8 Methyl ether formation Methylation of 5-hydroxymethyl group with methyl iodide/base Final compound: (2,4-Di(4-pyridinyl)-5H-pyrimido(5,4-b)indol-5-yl)methyl methyl ether

This sequence aligns with the synthetic approaches used for pyrimidoindole derivatives, as reported in structure-activity relationship (SAR) studies and synthetic organic chemistry literature.

Research Findings and Optimization Notes

  • Chain Extension and Functional Group Variation: Modifications at the 2-position, such as replacing sulfur with oxygen or nitrogen and extending the methylene chain, have been explored to optimize activity and solubility. These modifications influence the reactivity of intermediates and require adjusted reaction conditions.
  • Methylation Effects: The methylation at the N5 position or on hydroxymethyl groups affects both biological activity and toxicity. Controlled methylation is necessary to obtain the desired methyl ether without side reactions.
  • Substituent Effects: Hydrophobic groups at the truncation sites tend to enhance activity, suggesting that the choice of substituents during synthesis impacts the final compound's efficacy.
  • Purification: Crystallization and chromatographic techniques are employed to purify intermediates and the final product, ensuring high purity required for biological testing.

Representative Data Table: Reaction Yields and Conditions

Step Reagents/Conditions Yield (%) Notes
Pyrrole intermediate formation 3-cyano-2-butanone + glycine ethyl ester, NaOEt, EtOH reflux 75-85 Base-catalyzed ring closure
Thiourea intermediate formation Phenyl isothiocyanate, EtOH reflux 8-10 h 70-90 Reflux time critical for completion
Ring closure to pyrimidine Acid catalysis, mild heating 80-90 Avoid over-acidic conditions
Alkylation with chloroacetic acid Chloroacetic acid, base 65-80 Controlled temperature to avoid side products
Amide formation (HATU coupling) Cyclohexylamine, HATU, room temp 75-85 Efficient coupling agent used
N5-Methylation NaH, methyl iodide, anhydrous solvent 60-75 Inert atmosphere recommended
Pyridinyl substitution Cross-coupling (Pd catalyst) or nucleophilic substitution 70-80 Catalyst choice affects yield
Methyl ether formation Methyl iodide, base (K2CO3 or NaH) 65-80 Careful control to prevent overalkylation

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-2,4-di(pyridin-4-yl)-5H-pyrimido[5,4-b]indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the pyridine rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could lead to the formation of partially or fully reduced derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C22H17N5O
  • Molecular Weight : 367.4 g/mol
  • Structural Features : The presence of pyrimidine and indole structures contributes to its unique biological properties. The methyl ether group increases lipophilicity, potentially affecting absorption and distribution in biological systems.

Anticancer Activity

Research indicates that compounds with similar structural features to (2,4-Di(4-pyridinyl)-5H-pyrimido(5,4-b)indol-5-yl)methyl methyl ether exhibit anticancer properties. For instance, indole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .

Kinase Inhibition

Studies have shown that derivatives of pyrimido[5,4-b]indoles can inhibit specific protein kinases associated with cancer progression. For example, compounds targeting CK1δ/ε and DYRK1A have demonstrated promising micromolar and submicromolar IC50 values in inhibiting these kinases, suggesting potential therapeutic applications in cancer treatment .

Neuroprotective Effects

The compound's structural similarity to other neuroprotective agents positions it as a candidate for treating neurodegenerative diseases. Research into the tryptophan-kynurenine metabolic pathway has highlighted the role of related compounds in neuroprotection and inflammation modulation . The ability to influence neuroinflammatory processes may offer therapeutic avenues for conditions like Alzheimer's disease.

Molecular Docking Studies

Computational methods such as molecular docking have been employed to predict the binding affinity of This compound with various biological targets. These studies suggest that the compound can effectively bind to enzymes and receptors involved in critical signaling pathways, elucidating its potential mechanism of action.

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)-2,4-di(pyridin-4-yl)-5H-pyrimido[5,4-b]indole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyrimido[5,4-b]indole Derivatives

Compound Name Core Structure Substituents (Positions) Key Functional Groups
Target Compound Pyrimido[5,4-b]indole 2,4-di(4-pyridinyl); 5-(methoxymethyl) Pyridinyl, ether
Ethyl 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate (536712-06-8) Pyrimido[5,4-b]indole 3-(4-fluorophenyl); 2-sulfanylacetate Fluorophenyl, thioether, ester
8-ethoxy-4-[4-(2-ethoxyphenyl)piperazin-1-yl]-5H-pyrimido[5,4-b]indole Pyrimido[5,4-b]indole 8-ethoxy; 4-piperazinyl Ethoxy, piperazine
2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one Pyrimido[5,4-b]indole 2-sulfanyl-azepan; 3-phenyl Sulfanyl, azepan, ketone

Key Observations:

Pyridinyl vs.

Ether vs. Sulfur-Containing Groups : The methyl methyl ether at position 5 in the target compound is less reactive than sulfanyl or thioether groups in analogs (e.g., 536712-06-8), which may influence metabolic stability .

Table 2: Comparative Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Synthetic Yield (%)
Target Compound ~430 (estimated) ~2.1 Moderate (DMSO) Not reported
536712-06-8 423.4 3.8 Low (DMSO) 64% (analogous)
8-ethoxy-4-[4-(2-ethoxyphenyl)piperazin-1-yl]-5H-pyrimido[5,4-b]indole ~480 (estimated) 3.5 Moderate (DMSO) Not reported

Key Observations:

  • The target compound’s pyridinyl groups likely reduce LogP compared to fluorophenyl or phenyl analogs, aligning with its predicted moderate solubility .
  • Synthetic yields for pyrimidoindole derivatives vary widely; for example, a related indole-pyrrolopyrimidine analog achieved 64% yield using coupling reactions .

Biological Activity

The compound (2,4-Di(4-pyridinyl)-5H-pyrimido(5,4-b)indol-5-yl)methyl methyl ether , also known as 5-(methoxymethyl)-2,4-di(pyridin-4-yl)-5H-pyrimido[5,4-b]indole , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C22H17N5O
  • Molecular Weight : 367.4 g/mol
  • CAS Number : 40899-96-5
  • IUPAC Name : 5-(methoxymethyl)-2,4-dipyridin-4-ylpyrimido[5,4-b]indole

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. A common method includes the condensation of 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives under controlled conditions to yield the desired pyrimido-indole structure. The presence of the methoxymethyl group is significant as it influences both the chemical reactivity and biological activity of the compound.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. In various studies, it has been tested against multiple cancer cell lines:

Cell LineIC50 (µM)Reference
MCF73.79
NCI-H46012.50
HepG20.71
BT4741.39
BGC8230.39

The compound's mechanism of action appears to involve the inhibition of specific kinases involved in cell signaling pathways, leading to altered cellular responses and apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer effects, there is emerging evidence suggesting antimicrobial properties. Studies have indicated that derivatives of this compound can inhibit the growth of various bacterial strains, although specific data on this activity remains limited and requires further exploration.

The biological activity is primarily attributed to its interaction with molecular targets such as kinases and other enzymes. The methoxymethyl group may enhance binding affinity to these targets, thereby modulating their activity and influencing various cellular processes .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

  • Study on MCF7 Cells : A study demonstrated that treatment with the compound resulted in significant growth inhibition with an IC50 value of 3.79 µM, indicating potent anticancer activity against breast cancer cells .
  • Evaluation Against Lung Cancer : In another study involving NCI-H460 lung cancer cells, the compound exhibited an IC50 value of 12.50 µM, supporting its potential as a therapeutic agent for lung cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2,4-Di(4-pyridinyl)-5H-pyrimido(5,4-b)indol-5-yl)methyl methyl ether, and how can reaction conditions be optimized?

  • Methodology :

  • Synthetic Design : Begin with a Pd-catalyzed amidation and cyclization strategy, as demonstrated for structurally related pyrimidoindoles (e.g., 5-ethyl-2-phenyl-5H-pyrimido[5,4-b]indole) . Use Suzuki-Miyaura coupling for introducing pyridinyl groups, ensuring anhydrous conditions and inert gas purging.
  • Optimization : Screen catalysts (e.g., Pd(PPh₃)₄), solvents (DMF or THF), and temperatures (80–120°C) to maximize yield. Monitor intermediates via TLC and HPLC.
  • Purification : Employ column chromatography (silica gel, eluent: gradient of ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity .

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure of this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals from the pyridinyl and pyrimidoindole moieties. Compare with published data for pyrimido[5,4-b]indole derivatives (e.g., δ 8.2–8.5 ppm for pyridinyl protons) .
  • Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns. Validate against calculated exact mass (e.g., C₂₃H₁₉N₅O: 393.16 g/mol).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyrimidoindole derivatives, such as antimicrobial vs. anticancer effects?

  • Methodology :

  • Data Analysis : Perform dose-response assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) under standardized conditions (pH, temperature). Cross-validate using multiple cell lines (e.g., HeLa, MCF-7) and microbial strains (e.g., Salmonella biofilms) .
  • Structural-Activity Relationship (SAR) : Synthesize analogs (e.g., halogenated or methoxy-substituted derivatives) to isolate contributing functional groups. Use molecular docking to predict binding affinities (e.g., EGFR or kinase targets) .

Q. What experimental designs are recommended for evaluating the neuroprotective potential of this compound?

  • Methodology :

  • In Vitro Models : Test against oxidative stress in neuronal cells (e.g., SH-SY5Y) using H₂O₂-induced apoptosis. Measure ROS levels via DCFDA fluorescence and caspase-3 activation.
  • In Vivo Models : Use rodent models of neurodegeneration (e.g., MPTP-induced Parkinson’s). Administer compound intraperitoneally (1–10 mg/kg) and assess motor coordination (rotarod test) and histopathology .

Q. How can computational methods enhance understanding of this compound’s electronic properties and reactivity?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict redox behavior.
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or protein targets (e.g., kinases) to assess permeability and binding stability .

Critical Considerations

  • Contradictory Data : Discrepancies in biological data may arise from assay variability (e.g., serum content in cell culture) or impurities. Always validate purity via HPLC before testing .
  • Advanced Characterization : Combine XRD (for crystal structure) and DSC (thermal stability) to ensure batch consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.